molecular formula C13H16ClN B175144 Spiro[indene-1,4'-piperidine] hydrochloride CAS No. 137730-67-7

Spiro[indene-1,4'-piperidine] hydrochloride

Cat. No. B175144
M. Wt: 221.72 g/mol
InChI Key: CNFMPMUITJAJKC-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 137730-67-7. It has a molecular weight of 221.73 . The IUPAC name for this compound is spiro[indene-1,4’-piperidine] hydrochloride . It is a solid at room temperature .


Synthesis Analysis

The synthesis of Spiro[indene-1,4’-piperidine] hydrochloride involves the use of sodium triacetoxyborohydride and N-ethyl-N,N-diisopropylamine in 1,2-dichloro-ethane at 20℃ . The reaction is allowed to proceed overnight .


Molecular Structure Analysis

The InChI Code for Spiro[indene-1,4’-piperidine] hydrochloride is 1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H . The InChI key is CNFMPMUITJAJKC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Spiro[indene-1,4’-piperidine] hydrochloride is a solid at room temperature . It has a molecular weight of 221.73 . The compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP2D6 inhibitor . The Log Po/w (iLOGP) is 0.0 .

Scientific Research Applications

“Spiro[indene-1,4’-piperidine] hydrochloride” is a chemical compound with the CAS Number: 137730-67-7 . It’s typically stored in a dry room at normal temperature . The compound is sold by various scientific supply companies, including Apollo Scientific and MilliporeSigma .

Safety And Hazards

The safety information for Spiro[indene-1,4’-piperidine] hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The compound is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

spiro[indene-1,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFMPMUITJAJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=CC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626391
Record name Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indene-1,4'-piperidine] hydrochloride

CAS RN

137730-67-7
Record name Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1'-(tert-butyloxycarbonyl)spiro [indene-1,4'-piperidine] (3.0 g, 0.011 mol) in ethyl acetate (150 ml) was stirred at 0° C., and treated with hydrogen chloride for 30 minutes. The mixture was then evaporated to dryness, ethyl acetate (100 ml) was added, then removed in vacuo three times. The residue was stirred with anhydrous ether (200 ml), and the solid filtered off, to give spiro[indene-1,4'-piperidine] hydrochloride (2.3 g, 99%) as a pale yellow solid. The product was not purified further.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 2
Spiro[indene-1,4'-piperidine] hydrochloride
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Spiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 4
Spiro[indene-1,4'-piperidine] hydrochloride
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Spiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 6
Spiro[indene-1,4'-piperidine] hydrochloride

Citations

For This Compound
2
Citations
S Hayashi, K Ohashi, E Nakata, C Emoto - Medicinal Chemistry Research, 2014 - Springer
Nociceptin/orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that is a metabolite of precursor polypeptide (prepro-N/OFQ), and N/OFQ peptide (NOP) receptor (or opioid-…
Number of citations: 3 link.springer.com
C Hamdouchi, SD Kahl, A Patel Lewis, GR Cardona… - 2016 - ACS Publications
The G protein-coupled receptor 40 (GPR40) also known as free fatty acid receptor 1 (FFAR1) is highly expressed in pancreatic, islet β-cells and responds to endogenous fatty acids, …
Number of citations: 55 pubs.acs.org

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